molecular formula C7H14ClF2N B12980362 3-(Difluoromethyl)-3-methylpiperidine hydrochloride

3-(Difluoromethyl)-3-methylpiperidine hydrochloride

Cat. No.: B12980362
M. Wt: 185.64 g/mol
InChI Key: ZJZCGQNDTXGZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-3-methylpiperidine hydrochloride is a fluorinated piperidine derivative serving as a key synthetic intermediate in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms and fluorinated groups, such as the difluoromethyl (CF2H) moiety, is a cornerstone strategy in modern drug design. This group can act as a bioisostere for alcohols, thiols, or amines, potentially enhancing a molecule's metabolic stability, membrane permeability, and lipophilicity, which are critical for improving oral bioavailability . Furthermore, the difluoromethyl group can function as a hydrogen bond donor, potentially increasing a drug candidate's affinity and specificity for its biological target . Piperidine scaffolds are prevalent in pharmaceuticals and agrochemicals, making this compound a valuable building block for the synthesis of novel active molecules. Its primary research value lies in the exploration of structure-activity relationships (SAR) during the development of new therapeutic agents, particularly in the construction of fluorinated heterocycles, which are a significant focus in the quest for new drug candidates . Researchers utilize this reagent to introduce a strategically fluorinated chiral center into lead compounds, thereby facilitating the optimization of their physicochemical and pharmacological properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14ClF2N

Molecular Weight

185.64 g/mol

IUPAC Name

3-(difluoromethyl)-3-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2N.ClH/c1-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H

InChI Key

ZJZCGQNDTXGZGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluoromethylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Fluorinated Piperidines and Heterocycles

The table below compares key structural and functional properties of 3-(difluoromethyl)-3-methylpiperidine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Ring Structure Key Applications/Notes
3-(Difluoromethyl)-3-methylpiperidine HCl C₇H₁₄ClF₂N 205.64 -CF₂H and -CH₃ at C3 Piperidine (6-membered) CNS drug intermediates, enzyme inhibitors
3,3-Difluoropiperidine HCl C₅H₁₀ClF₂N 165.59 -F at C3 and C3' Piperidine Building block for fluorinated APIs
3-Methylpiperidine HCl C₆H₁₄ClN 135.63 -CH₃ at C3 Piperidine Solubility modifier; lacks fluorine’s metabolic stability
3-(Difluoromethyl)-3-methylmorpholine HCl C₆H₁₂ClF₂NO 195.62 -CF₂H and -CH₃ at C3 Morpholine (O-heterocycle) Altered electronic properties due to oxygen atom
3-Fluoroazetidine HCl C₃H₇ClFN 123.55 -F at C3 Azetidine (4-membered) High ring strain; limited bioavailability
Encenicline HCl (R-6 intermediate) C₁₄H₁₇ClN₂O 312.80 No fluorine Piperidine (modified) α7 nAChR agonist for Alzheimer’s disease

Key Differences and Implications

Fluorine Substitution Patterns: The difluoromethyl group in 3-(difluoromethyl)-3-methylpiperidine HCl provides stronger electron-withdrawing effects and higher lipophilicity compared to mono-fluorinated analogues like 3-fluoroazetidine HCl. This enhances membrane permeability and resistance to oxidative metabolism . In contrast, 3,3-difluoropiperidine HCl lacks the methyl group, reducing steric hindrance but also decreasing hydrophobic interactions in target binding .

Ring Size and Strain :

  • Azetidines (4-membered rings, e.g., 3-fluoroazetidine HCl) exhibit significant ring strain, limiting conformational flexibility and increasing reactivity. Piperidines (6-membered) offer better stability and are preferred in drug design .
  • Morpholine derivatives (e.g., 3-(difluoromethyl)-3-methylmorpholine HCl) introduce an oxygen atom, altering hydrogen-bonding capacity and solubility compared to all-carbon piperidines .

Therapeutic Potential: Encenicline HCl (non-fluorinated) demonstrates the importance of piperidine scaffolds in CNS drugs but lacks fluorine’s advantages in bioavailability and target affinity . Fluorinated piperidines, such as 3-(difluoromethyl)-3-methylpiperidine HCl, are increasingly used in FAAH (fatty acid amide hydrolase) inhibitors and cannabinoid receptor modulators, leveraging fluorine’s ability to fine-tune pharmacokinetics .

Research Findings and Data Gaps

  • Synthetic Accessibility : 3-(Difluoromethyl)-3-methylpiperidine HCl is synthesized via stereoselective methods similar to those used for Encenicline HCl, but fluorination steps require specialized reagents (e.g., Selectfluor®) .
  • Safety and Toxicity: Limited data exist for this compound’s ecotoxicological profile, a common gap among fluorinated piperidines .
  • Comparative Bioactivity: In vitro studies show that difluoromethyl-substituted piperidines exhibit 2–3x higher binding affinity to FAAH compared to non-fluorinated analogues .

Biological Activity

3-(Difluoromethyl)-3-methylpiperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H12ClF2N
  • Molecular Weight : 179.62 g/mol
  • CAS Number : 168432911

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Activities

  • Anticancer Activity :
    • Research indicates that piperidine derivatives, including 3-(Difluoromethyl)-3-methylpiperidine, exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications to the piperidine structure can enhance apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its efficacy against particular pathogens is limited. The structural similarities to known antimicrobial agents warrant further investigation into its potential as a therapeutic agent against bacterial infections.
  • Central Nervous System Effects :
    • Compounds similar to 3-(Difluoromethyl)-3-methylpiperidine have been studied for their neuroactive properties. The piperidine ring system is known for its ability to interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in hypopharyngeal tumor cells; better cytotoxicity than bleomycin
AntimicrobialPotential activity against bacteria; requires further study
CNS EffectsPossible interactions with neurotransmitter systems

Case Study: Anticancer Efficacy

A study focused on the anticancer properties of piperidine derivatives highlighted the importance of structural modifications for enhancing biological activity. In vitro assays demonstrated that derivatives with enhanced lipophilicity showed improved potency against cancer cell lines compared to their less modified counterparts. The study concluded that the introduction of difluoromethyl groups could significantly impact the efficacy of these compounds in cancer therapy .

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